molecular formula C7H6N4O2 B12944164 1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid CAS No. 111928-57-5

1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid

Katalognummer: B12944164
CAS-Nummer: 111928-57-5
Molekulargewicht: 178.15 g/mol
InChI-Schlüssel: UGDYOJLZQBTIIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid is a heterocyclic organic compound that features two imidazole rings connected by a single bond. This compound is known for its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor. It is used in various scientific research fields due to its versatile nature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of glyoxal with ammonium acetate, followed by cyclization to form the biimidazole core. The carboxylic acid group can then be introduced through subsequent reactions .

Industrial Production Methods: Industrial production of 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets and pathways, influencing biological and chemical processes. The compound’s unique structure enables it to participate in multiple types of interactions, making it a versatile tool in research .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H,1’H-[2,2’-Biimidazole]-5-carboxylic acid stands out due to its additional carboxylic acid group, which enhances its solubility and reactivity. This makes it more versatile in forming complexes and participating in various chemical reactions compared to its simpler analogs .

Eigenschaften

CAS-Nummer

111928-57-5

Molekularformel

C7H6N4O2

Molekulargewicht

178.15 g/mol

IUPAC-Name

2-(1H-imidazol-2-yl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c12-7(13)4-3-10-6(11-4)5-8-1-2-9-5/h1-3H,(H,8,9)(H,10,11)(H,12,13)

InChI-Schlüssel

UGDYOJLZQBTIIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N1)C2=NC=C(N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.